molecular formula C19H16ClN3O2 B2592657 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 941972-26-5

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2592657
CAS No.: 941972-26-5
M. Wt: 353.81
InChI Key: WDHGWIQGBPSQLA-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide (CAS Number: 941972-26-5) is a high-purity pyridazinone-acetamide derivative supplied for non-human research applications. This compound, with the molecular formula C 19 H 16 ClN 3 O 2 and a molecular weight of 353.80 g/mol, is a valuable intermediate in medicinal chemistry and drug discovery research . Pyridazinone derivatives are a class of compounds known for a wide spectrum of biological activities, which include anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties, making them a significant scaffold in pharmaceutical development . The specific structural features of this compound—a 6-oxo-1,6-dihydropyridazine core substituted with a 4-chlorophenyl group and linked via an acetamide bridge to a 4-methylphenyl (p-tolyl) group—contribute to its potential as a lead structure for investigating novel therapeutic agents . Researchers utilize this compound in various studies, including synthetic chemistry for creating novel analogs, and in biological screenings to understand its mechanism of action and interactions with specific molecular targets such as enzymes or receptors . Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-2-8-16(9-3-13)21-18(24)12-23-19(25)11-10-17(22-23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGWIQGBPSQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl ring, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred structure-activity relationships.

Structural Analogues from Quinazolinone Hybrids ()

Compounds 8–12 (Table 1) share a dihydropyridinone core but differ in substituents and appended moieties. Key comparisons include:

  • Substituent Effects: Compound 9 (C₃₀H₂₂ClN₅O₃S) contains a 4-chlorophenyl group, analogous to the target compound, but incorporates a cyano group and a thio-linked quinazolinone ring. This structural complexity may enhance binding to kinase targets (e.g., EGFR/BRAFV600E) but reduce solubility compared to the simpler acetamide group in the target compound . The bromophenyl (Compound 10) and fluorophenyl (Compound 11) variants exhibit increased molecular weight and altered electronic properties, which could modulate target selectivity .
  • Thermal Stability: All quinazolinone hybrids (Compounds 8–12) exhibit melting points >300°C, suggesting high thermal stability, a trait likely shared with the target compound due to its rigid pyridazinone core .

Table 1: Comparison with Quinazolinone Hybrids

Compound Molecular Formula Molecular Weight Substituents Melting Point
Target C₁₉H₁₆ClN₃O₂* 365.80 4-Cl-C₆H₄, N-(4-Me-C₆H₄) Not Reported
9 C₃₀H₂₂ClN₅O₃S 568.05 4-Cl-C₆H₄, thioquinazolinone >300°C
11 C₃₀H₂₂FN₅O₃S 551.60 4-F-C₆H₄, thioquinazolinone >300°C

*Calculated based on and structural analysis.

Thienopyridine Derivatives ()

Compound 6a (C₃₀H₂₃Cl₂N₃O₂S) shares the 4-chlorophenyl and N-(4-methylphenyl)acetamide groups with the target compound but incorporates a tetrahydro-1,6-naphthyridine core and a sulfanyl bridge. These differences likely result in:

  • Reduced Planarity: The naphthyridine core may decrease π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the planar pyridazinone ring of the target compound.
  • Enhanced Steric Bulk : The sulfanyl group and naphthyridine ring could hinder target engagement but improve metabolic stability .

Pyridazinone Acetic Acid Derivatives (–8)

2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () shares the pyridazinone core and 4-chlorophenyl group with the target compound but replaces the N-(4-methylphenyl)acetamide with a carboxylic acid. This substitution:

  • Decreases Molecular Weight : 266.25 vs. 365.80, improving aqueous solubility.
  • Alters Pharmacokinetics : The carboxylic acid may enhance renal clearance but reduce oral bioavailability due to ionization at physiological pH .

Diphenyl Acetamide Derivatives ()

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature a diphenylacetamide group and a chlorophenyl-substituted acryloyl moiety. Unlike the target compound, these lack the pyridazinone core, resulting in:

  • Reduced Hydrogen-Bonding Capacity: The absence of the pyridazinone’s carbonyl groups may diminish interactions with polar enzyme residues.
  • Increased Flexibility: The acryloyl-phenoxy linker could allow for conformational adaptability in binding .

Key Research Findings

  • Thermal Stability: Pyridazinone and quinazolinone derivatives consistently exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
  • Substituent Impact : Chlorine and fluorine substituents enhance lipophilicity, while methoxy groups introduce electron-donating effects, modulating electronic environments and binding kinetics .
  • Synthetic Pathways: The target compound’s N-(4-methylphenyl)acetamide group is synthesized via nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide, a method analogous to that used for thienopyridine derivatives () .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyridazinone core substituted with a chlorophenyl group and an acetamide moiety. The molecular formula is C16H16ClN3OC_{16}H_{16}ClN_3O, with a molecular weight of 303.77 g/mol. The IUPAC name reflects its complex structure, indicating the presence of key functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O
Molecular Weight303.77 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics. For instance, it demonstrated an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Anticonvulsant Activity

In the context of anticonvulsant effects, compounds structurally related to the target compound have shown promising results in animal models. For example, derivatives with similar substitutions displayed median effective doses (ED50) significantly lower than those of reference drugs in electroshock seizure tests . This suggests that the compound may influence neurotransmitter systems, potentially modulating excitatory and inhibitory pathways in the central nervous system.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies report that related compounds exhibit varying degrees of AChE inhibition, with potential implications for neuroprotective strategies .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : The chlorophenyl group may facilitate binding to specific receptors involved in neurotransmission.
  • Enzyme Interaction : The compound's structure allows it to interact with enzymes such as AChE, potentially inhibiting their activity and leading to increased levels of acetylcholine in synaptic clefts.
  • Antibacterial Mechanisms : The presence of the pyridazinone ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes.

Case Studies

Several case studies have highlighted the compound's pharmacological potential:

  • Study on Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .
  • Anticonvulsant Testing : In a controlled trial involving animal models, derivatives of this compound showed significant anticonvulsant properties, outperforming some existing medications .
  • Neuroprotective Effects : Research exploring the neuroprotective effects indicated that compounds similar to this one could ameliorate cognitive deficits in models of Alzheimer's disease by enhancing cholinergic function .

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